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Compound of Interest

Compound Name: Fmoc-5-Hydroxy-D-tryptophan

Cat. No.: B15233900

For Researchers, Scientists, and Drug Development Professionals

Fmoc-5-Hydroxy-D-tryptophan is a derivative of the amino acid D-tryptophan, featuring a
fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a hydroxyl group at the
5-position of the indole ring. This compound is of significant interest in peptide synthesis and
drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, along with
generalized experimental protocols for their acquisition.

Disclaimer: Publicly available experimental spectral data for Fmoc-5-Hydroxy-D-tryptophan is
limited. The data presented in this guide is representative and predicted based on the analysis
of structurally similar compounds, including tryptophan derivatives and other Fmoc-protected
amino acids.

Molecular Structure and Properties

e Molecular Formula: C26H22N20s[1][2]

e Molecular Weight: 442.46 g/mol [1][2]

Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating
the structure of Fmoc-5-Hydroxy-D-tryptophan. High-resolution mass spectrometry (HRMS)
would provide a highly accurate mass measurement, confirming the elemental composition.
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Table 1: Predicted Mass Spectrometry Data for Fmoc-5-Hydroxy-D-tryptophan

o Predicted m/z
lon Description ] .
(monoisotopic)

Protonated molecule (positive
+ :
[M+H]* , 443.1550
ion mode)

Deprotonated molecule
[M-H]~ o 441.1408
(negative ion mode)

Sodium adduct (positive ion
[M+Na]* 465.1369
mode)

Loss of water from the
[M-H20+H]*+ 425.1445
protonated molecule

Loss of the Fmoc group
(piperidine-dibenzofulvene

[M-Fmoc+H]* o 221.0866
adduct formation is a common

cleavage method)[3][4]

Expected Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), the Fmoc group can influence fragmentation. A
characteristic loss of the Fmoc group is often observed.[5] The fragmentation of the tryptophan
side chain would also provide structural information.

NMR Spectral Data

NMR spectroscopy is essential for the structural elucidation of Fmoc-5-Hydroxy-D-tryptophan
in solution, providing detailed information about the carbon and proton environments.

'H NMR (Proton NMR)

The following table outlines the predicted chemical shifts for the protons in Fmoc-5-Hydroxy-
D-tryptophan, typically recorded in a solvent like DMSO-de. The exact chemical shifts can vary
based on solvent, concentration, and temperature.
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Table 2: Predicted *H NMR Chemical Shifts for Fmoc-5-Hydroxy-D-tryptophan (in DMSO-ds)

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)
Indole NH 10.5-11.0 Singlet (s)
Aromatic (Fmoc) 7.8-8.0 Multiplet (m)
Aromatic (Fmoc) 76-7.8 Multiplet (m)
Aromatic (Fmoc) 7.2-75 Multiplet (m)
Aromatic (Indole) 6.8-7.2 Multiplet (m)
o-CH 42-45 Multiplet (m)
Fmoc CH: 41-4.4 Multiplet (m)
Fmoc CH 40-4.2 Triplet (t)
[3-CH:z 3.0-33 Multiplet (m)
5-OH 8.5-9.0 Singlet (s)
NH (Amide) 7.0-75 Doublet (d)
COOH 12.0-13.0 Broad singlet (br s)

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts for Fmoc-5-Hydroxy-D-tryptophan (in DMSO-de)
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C=0 (Carboxyl) 172 - 175
C=0 (Fmoc) 155 - 158
Aromatic C (Indole) 110 - 150
Aromatic C (Fmoc) 120 - 145
a-CH 55 - 60
Fmoc CH: 65-70
Fmoc CH 45 - 50
B-CH: 25-30

Experimental Protocols

The following are generalized protocols for acquiring NMR and Mass Spectrometry data for

Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-5-Hydroxy-D-tryptophan in
0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs, or MeOD). The choice of solvent

can affect the chemical shifts.

e Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum, often with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans is typically required for 13C NMR due to the lower natural
abundance of the 3C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of Fmoc-5-Hydroxy-D-tryptophan (e.g., 1
mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often
with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for
negative ion mode) to promote ionization.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source. High-resolution instruments like Orbitrap or TOF analyzers are recommended for
accurate mass measurements.

o Data Acquisition:

o Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC-MS).

o Acquire spectra in both positive and negative ion modes to observe different ionic species.

o For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the
parent ion of interest and subjecting it to collision-induced dissociation (CID) to generate
fragment ions.

o Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peaks and
characteristic fragment ions. Compare the observed m/z values with the theoretical values to
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confirm the identity of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and
analysis, and a conceptual representation of how this data contributes to drug development.
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Caption: Workflow for Spectral Analysis of a Chemical Compound.
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Chemical Synthesis Analytical Characterization Application
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Caption: Role of Spectral Data in Drug Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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